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Compound Name: C12FDGlcU

Cat. No.: B12408277

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed guide for the use of 5-dodecanoylaminofluorescein
di-B-D-galactopyranoside (C12FDG), a fluorogenic substrate for (3-galactosidase, to detect and
quantify enzyme activity, primarily as a marker for cellular senescence.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in aging
and various age-related diseases. A key biomarker for senescent cells is the increased activity
of senescence-associated [3-galactosidase (SA-B-Gal) at a suboptimal pH of 6.0.[1][2] C12FDG
IS a lipophilic, non-fluorescent substrate that can readily permeate the cell membrane.[1][3]
Once inside the cell, it is cleaved by [-galactosidase into a fluorescent product, C12-
fluorescein, which can be detected by flow cytometry or fluorescence microscopy.[4] This
allows for the quantitative analysis of 3-galactosidase activity in living cells.

Principle of the Assay

The C12FDG assay relies on the enzymatic activity of 3-galactosidase. C12FDG itself is non-
fluorescent. Upon hydrolysis by 3-galactosidase, the two galactopyranoside residues are
cleaved, releasing the fluorescent molecule 5-dodecanoylaminofluorescein (C12-fluorescein).
The lipophilic C12 tail helps to retain the fluorescent product within the cell, enabling single-cell
analysis. The fluorescence intensity is directly proportional to the -galactosidase activity. The
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excitation and emission maxima of the cleaved product are approximately 488 nm and 523 nm,

respectively, making it suitable for detection using standard green fluorescence channels (e.g.,
FITC).
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Caption: Mechanism of C12FDG activation by [3-galactosidase.
Quantitative Data Summary

The following tables summarize typical experimental conditions and expected results for
C12FDG staining in different cell types, as reported in various studies.
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Cell Type

Treatment
to Induce
Senescence

C12FDG
Concentrati
on

Incubation
Time

Analysis
Method

Key
Findings

Endothelial
Cells

Not specified

33 uM

1 hour

Flow

Cytometry

Increased
mean
fluorescence
intensity
(MFI) in
senescent

cells.

THP-1 cells

Not specified

15 pM

2 hours

Not specified

Assessment
of SA-B-Gal

activity.

Al172 cells

Not specified

33 uM

90 minutes

Not specified

Assessment
of SA-B-Gal

activity.

Cancer Cells

Doxorubicin
(5, 25, 50
nM)

Not specified

Not specified

Flow

Cytometry

Dose-
dependent
increase in
the
percentage of
C12FDG-
positive
(senescent)
cells (0.8%,
15.78%,
26.31%).

Human
PBMCs

Natural aging

30 uM

1 hour

Flow

Cytometry

Identification
of C12FDG-
bright and
C12FDG-dim

populations.
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Parameter

Recommended Range

Notes

C12FDG Stock Solution

20 mM in DMSO

Store in aliquots at -20°C,
protected from light.

C12FDG Working

Optimal concentration may

i 15-33 uM vary depending on the cell
Concentration
type.
Longer incubation may be
Incubation Time 1-2 hours required for cells with low (3-
galactosidase activity.
) Standard cell culture
Incubation Temperature 37°C

conditions.

Lysosomal Alkalinization
(Optional)

Bafilomycin A1 (100 nM) or
Chloroquine (300 uM) for 1
hour prior to C12FDG staining

This step raises the lysosomal
pH to ~6.0, increasing the
specificity for SA-B-Gal.

Experimental Protocols
Protocol 1: C12FDG Staining for Flow Cytometry

This protocol is designed for the quantitative analysis of 3-galactosidase activity in a cell

population.

© 2025 BenchChem. All rights reserved. 4/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Preparation

Seed cells and induce senescence

'

Optional: Incubate with
Bafilomycin A1 (100 nM)
or Chloroquine (300 uM)

for 1 hour at 37°C

Stairing

Incubate with C12FDG
(e.g., 33 uM)
for 1-2 hours at 37°C

Analysis

Wash cells with PBS

l

Harvest cells (e.g., with trypsin)

'

Analyze on a flow cytometer
(Ex: 488 nm, Em: ~530 nm)

Click to download full resolution via product page

Caption: Workflow for C12FDG staining and flow cytometry analysis.

Materials:

e C12FDG (5-Dodecanoylaminofluorescein di-B-D-Galactopyranoside)
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e Dimethyl sulfoxide (DMSO)

o Phosphate-buffered saline (PBS)

e Cell culture medium

e Trypsin or other cell detachment solution

» Optional: Bafilomycin A1 or Chloroquine

e Flow cytometer

Procedure:

o Cell Preparation:

o Culture cells to the desired confluency in appropriate multi-well plates or flasks.

o Induce senescence using your experimental treatment. Include a non-senescent control
group.

e Optional: Lysosomal Alkalinization:

o To specifically measure SA-B-Gal activity at pH 6.0, pre-treat the cells with a lysosomal
alkalinizing agent.

o Incubate cells with 100 nM Bafilomycin A1l or 300 uM Chloroquine in fresh culture medium
for 1 hour at 37°C.

e C12FDG Staining:

o Prepare a working solution of C12FDG in pre-warmed fresh culture medium. A final
concentration of 33 uM is a good starting point.

o Remove the medium (and alkalinizing agent, if used) and add the C12FDG-containing
medium to the cells.

o Incubate for 1-2 hours at 37°C, protected from light.
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e Cell Harvesting and Analysis:
o Wash the cells twice with ice-cold PBS.
o Harvest the cells using trypsin or another appropriate method.
o Resuspend the cells in PBS or flow cytometry buffer.

o Analyze the cells immediately on a flow cytometer using a 488 nm excitation laser and a
standard green emission filter (e.g., 530/30 nm).

o Gate on single, viable cells and quantify the percentage of C12FDG-positive cells and/or
the mean fluorescence intensity (MFI).

Protocol 2: C12FDG Staining for Fluorescence
Microscopy

This protocol is suitable for visualizing [3-galactosidase activity in adherent cells.

Materials:

C12FDG

e DMSO

e PBS

e Cell culture medium

 Fixation solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS)

e Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

¢ Fluorescence microscope

Procedure:

o Cell Preparation:
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o Grow cells on glass coverslips or in imaging-compatible plates.

o Induce senescence as required.

» Fixation (Optional, for endpoint assays):
o Wash cells once with PBS.
o Fix the cells with a fixation solution for 5 minutes at room temperature.
o Wash the cells twice with PBS.
e C12FDG Staining:
o Prepare a 33 uM C12FDG solution in PBS, pH 6.0.

o Add the staining solution to the cells and incubate for 10 minutes to 2 hours at room
temperature, protected from light.

e Nuclear Counterstaining:

o Add a nuclear counterstain, such as Hoechst 33342 (1 ug/mL), to the cells and incubate
for 10 minutes.

e Imaging:
o Wash the cells with PBS.

o Mount the coverslips or image the plate directly using a fluorescence microscope with
appropriate filter sets for green fluorescence (for C12FDG) and blue fluorescence (for the
nuclear stain).

Data Analysis and Interpretation

+ Flow Cytometry: The data can be presented as histograms showing the fluorescence
intensity of the cell population. A gate can be set based on the control (non-senescent) cells
to determine the percentage of C12FDG-positive cells. The mean fluorescence intensity
(MFI) can also be used as a measure of the average (-galactosidase activity per cell.
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o Fluorescence Microscopy: Images can be analyzed qualitatively to observe the morphology
and localization of C12FDG staining. For quantitative analysis, image analysis software can
be used to measure the fluorescence intensity per cell.

Concluding Remarks

C12FDG staining is a sensitive and quantitative method for detecting [3-galactosidase activity in
living cells, making it a valuable tool for studying cellular senescence. The protocols provided
here offer a starting point for researchers, and optimization may be required for specific cell
types and experimental conditions. For instance, some studies suggest that the lysosomal
alkalinization step may not be necessary for all cell types. It is also important to note that while
SA-B-Gal is a widely used marker, it is not entirely specific to senescence, and other markers
should be assessed in parallel to confirm the senescent phenotype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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